N-(7,8-Dihydro-1H-purin-8-yl)formamide
CAS No.:
Cat. No.: VC16008068
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N5O |
|---|---|
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | N-(8,9-dihydro-7H-purin-8-yl)formamide |
| Standard InChI | InChI=1S/C6H7N5O/c12-3-9-6-10-4-1-7-2-8-5(4)11-6/h1-3,6,10H,(H,9,12)(H,7,8,11) |
| Standard InChI Key | KKXQEQMTDQEWQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=NC=N1)NC(N2)NC=O |
Introduction
Chemical Identity and Structural Analysis
N-(7,8-Dihydro-1H-purin-8-yl)formamide belongs to the family of dihydropurines, which are characterized by a reduced pyrimidine ring fused to an imidazole moiety. The formamide group (-NHCHO) at the 8-position introduces hydrogen-bonding capabilities, potentially enhancing interactions with biological targets. Key structural features include:
-
A 7,8-dihydro-1H-purine core, which reduces ring aromaticity compared to canonical purines like adenine or guanine.
-
A formamide substituent at the 8-position, which may influence solubility and electronic distribution.
Comparative analysis with structurally related compounds, such as 8-mercapto-3,7-dihydro-1H-purine derivatives , suggests that saturation at the 7,8-positions could modulate enzymatic interactions, particularly with sirtuins or kinases. The formamide group’s polarity contrasts with hydrophobic substituents in analogs like compound 15 from , which exhibited enhanced SIRT3 inhibition due to phenethyl groups.
Synthetic Strategies and Reaction Pathways
Although no explicit synthesis of N-(7,8-Dihydro-1H-purin-8-yl)formamide is documented, plausible routes can be inferred from methodologies used for analogous purine derivatives:
Cyclization with Formamide
Source demonstrates the use of formamide as a cyclizing agent in thieno[3,2-d]pyrimidine synthesis. Similarly, reacting a diaminopurine precursor with formamide under reflux could yield the target compound. For example:
-
Precursor preparation: 7,8-Dihydro-1H-purin-8-amine could be synthesized via reduction of 8-aminopurine using sodium dithionite .
-
Formamide incorporation: Heating the amine with excess formamide at 160°C, as in , may facilitate nucleophilic acyl substitution to form the formamide derivative.
Post-Functionalization of Dihydropurines
An alternative approach involves modifying pre-saturated purines. Source describes alkylation and oxidation steps to introduce diverse substituents. For instance:
-
Saturation: Catalytic hydrogenation of 8-bromopurine to yield 7,8-dihydro-1H-purine.
-
Amination and formylation: Sequential treatment with ammonia and formic acid to install the formamide group.
Physicochemical Properties and Stability
The compound’s properties can be extrapolated from related structures:
Biological Activity and Mechanistic Hypotheses
While direct bioactivity data for N-(7,8-Dihydro-1H-purin-8-yl)formamide is unavailable, its structural motifs suggest potential interactions with:
Sirtuin Inhibition
The dihydropurine core resembles sirtuin inhibitors reported in , where 8-mercapto derivatives showed nanomolar IC50 values against SIRT3. The formamide group could mimic acetyllysine binding, competing with NAD+ in deacetylation reactions.
Neuroprotective Effects
Sirtuin modulators are investigated for neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier would depend on its logP, but its polarity may limit CNS penetration.
Applications in Drug Development and Biotechnology
Probe for Enzymatic Studies
The formamide group’s hydrogen-bonding capacity makes this compound a candidate for crystallographic studies targeting purine-binding enzymes.
Lead Optimization
Structural modifications inspired by and could improve potency:
-
R1 Substitution: Replacing formamide with hydrophobic groups (e.g., phenethyl) may enhance SIRT3 affinity .
-
Ring Oxidation: Introducing a thione group at the 2-position, as in , might increase DNA interaction.
Challenges and Future Directions
-
Synthesis Optimization: Scalable routes requiring non-toxic reagents remain unexplored.
-
Target Identification: High-throughput screening is needed to map kinase/sirtuin selectivity.
-
ADME Profiling: Early assessment of metabolic stability and clearance mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume